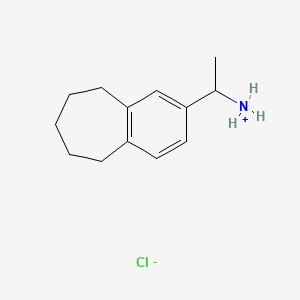

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride

Description

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is a bicyclic amine derivative characterized by a benzocycloheptene ring system fused to an ethylamine moiety. This compound is notable for its structural complexity, which combines a seven-membered cycloheptene ring with a benzene ring, conferring unique physicochemical properties. The hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial workflows .

Properties

CAS No. |

42882-78-0 |

|---|---|

Molecular Formula |

C13H20ClN |

Molecular Weight |

225.76 g/mol |

IUPAC Name |

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethylazanium;chloride |

InChI |

InChI=1S/C13H19N.ClH/c1-10(14)12-8-7-11-5-3-2-4-6-13(11)9-12;/h7-10H,2-6,14H2,1H3;1H |

InChI Key |

MMMLOMJCSILEIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(CCCCC2)C=C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of acetylacetone with phenol to form phenol acetone.

Oxidation Reaction: The phenol acetone is then oxidized to form 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: To reduce any unsaturated bonds.

Purification Steps: Such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted benzocycloheptene derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other arylcycloalkenyl ethylamine derivatives, such as (R)-1-(1-Naphthyl)ethylamine hydrochloride (UN3077) and octachlor epoxide (a polycyclic chlorinated pesticide intermediate). Key differences include:

Pharmacological and Toxicological Profiles

- However, its bicyclic structure may reduce metabolic stability compared to simpler amines.

- Synthetic Utility : Both the target compound and (R)-1-(1-Naphthyl)ethylamine HCl serve as chiral building blocks, but the former’s larger ring system could complicate stereochemical control in synthesis.

Environmental and Regulatory Considerations

- The target compound lacks a formal environmental hazard classification, unlike (R)-1-(1-Naphthyl)ethylamine HCl (UN3077) or heptachlor epoxide (banned under the Stockholm Convention) .

Research Findings and Gaps

- Structural Studies : X-ray crystallography of similar compounds (e.g., naphthyl derivatives) suggests that ring size and substitution patterns critically influence molecular conformation and intermolecular interactions.

- Biological Activity: No peer-reviewed studies directly address the target compound’s bioactivity.

Biological Activity

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is a chemical compound recognized for its unique structural features and potential biological activities. This compound belongs to the class of amines and is characterized by a bicyclic structure that may influence its interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 42882-69-9 |

| Molecular Formula | C16H26ClN |

| Molecular Weight | 283.83 g/mol |

| IUPAC Name | [2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzoannulen-3-yl)ethyl]-propan-2-ylazanium;chloride |

| Solubility | Soluble in water due to hydrochloride form |

The biological activity of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is primarily attributed to its interactions with various biological macromolecules. The compound may act as a ligand for specific receptors or enzymes, thereby modulating their activity. The exact mechanisms are still under investigation but may involve:

- Receptor Binding : Potential interaction with neurotransmitter receptors.

- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Neuropharmacology : Investigations suggest that the compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Antidepressant Activity : In animal models, the compound has demonstrated efficacy in reducing depressive-like behaviors, indicating potential as an antidepressant agent.

- Analgesic Effects : Preliminary data suggest analgesic properties that warrant further exploration in pain management applications.

Case Studies

- Study on Neuroprotective Effects : A study conducted on rodents indicated that administration of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride resulted in significant reductions in neuroinflammation markers after induced stress conditions.

- Behavioral Analysis in Depression Models : In a controlled trial involving forced swim tests, subjects treated with the compound showed a marked decrease in immobility time compared to controls, suggesting antidepressant-like effects.

- Pain Response Evaluation : A study assessing the compound's impact on nociceptive responses revealed a reduction in pain sensitivity among treated subjects compared to placebo groups.

Comparative Analysis

To better understand the biological activity of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminoethanol | Lacks isopropyl group | Reduced solubility and altered activity |

| 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-methylaminoethanol | Methyl group substitution | Different pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.